4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile
Description
This compound features a benzo[e][1,2,4]thiadiazine core fused to a benzene ring, substituted with a 4-butyl group, a 1,1-dioxido (sulfonyl) moiety, and a thioether-linked benzonitrile group at position 2. The structure combines lipophilic (butyl), electron-withdrawing (benzonitrile, sulfonyl), and sulfur-based (thioether) functionalities, making it relevant for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
4-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-3-12-22-17-6-4-5-7-18(17)26(23,24)21-19(22)25-14-16-10-8-15(13-20)9-11-16/h4-11H,2-3,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCLVOAGZHFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,1,4]thiadiazin-3-yl)thio)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzo[e][1,2,4]thiadiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The butyl group and the dioxido moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dioxido moiety suggests that the compound can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific diseases.
Industry: : It can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological or chemical context in which the compound is used. For instance, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzo[e][1,2,4]thiadiazine Derivatives
- 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one (CAS: 866846-92-6) Structural Differences: Replaces the butyl group with a 4-chlorophenylmethyl and adds a 4-methoxyphenyl group at position 2.
- 4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile (CAS: 896684-83-6) Structural Differences: Features a 3-methoxyphenyl group at position 2 and retains the benzonitrile substituent.
Non-Fused Heterocycles
- 4-(((8-Chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)thio)methyl)benzonitrile Structural Differences: Uses a triazolopyridine core instead of benzo[e][1,2,4]thiadiazine.
Substituent Variations
Alkyl Chain Modifications
- Methyl 2-((7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS: 886957-09-1)
- Structural Differences : Substitutes butyl with a methyl acetate group and adds a fluorine atom at position 5.
- Impact : The shorter ester chain reduces lipophilicity, while fluorine enhances metabolic stability. The target’s butyl group may improve tissue penetration but increase susceptibility to oxidative metabolism .
Aromatic Substituents
- 4-(((4-Nitrophenyl)thio)methyl)benzonitrile (7e) Structural Differences: Replaces the heterocyclic core with a nitrobenzene ring.
Physicochemical Properties
Biological Activity
The compound 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 431.6 g/mol. Its unique structure combines a thiadiazine ring with various functional groups that contribute to its biological properties.
Biological Activities
Research indicates that compounds related to this class exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that benzothiadiazines can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Properties : The presence of sulfur and nitrogen in the structure enhances its antimicrobial efficacy. Compounds similar to benzothiadiazines have been evaluated for antibacterial and antifungal activities, showing promising results against resistant strains .
- Anti-inflammatory Effects : Research has suggested that these compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The mechanisms underlying the biological activities of 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile are multifaceted:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at various phases, particularly G2/M phase, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : They promote programmed cell death through the activation of intrinsic apoptotic pathways.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumorigenesis and inflammation, such as matrix metalloproteinases (MMPs) and COX enzymes.
Research Findings
Several studies have highlighted the biological activity of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-butyl-benzothiadiazine | Benzothiadiazine core | Anticancer activity |
| 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide | Simple acetamide derivative | Antibacterial properties |
| 5-(tert-butyl)-[1,2,4]thiadiazole | Thiadiazole derivative | Antifungal activity |
These findings suggest that the structural complexity of 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile may enhance its pharmacological profile compared to simpler derivatives .
Case Studies
In a recent study examining the anticancer properties of related compounds, researchers found that treatment with benzothiadiazine derivatives resulted in a significant reduction in tumor size in xenograft models. The study utilized various assays to confirm the induction of apoptosis and inhibition of cell proliferation pathways .
Another investigation focused on the antimicrobial effects of similar thiadiazine compounds against multidrug-resistant bacterial strains. Results indicated a notable decrease in bacterial viability upon treatment with these derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
